3-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]-N,N-dimethylpropan-1-amine
Description
3-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]-N,N-dimethylpropan-1-amine is a heterocyclic compound featuring a benzimidazole core fused with a 1,3,5-triazine ring. The molecule is substituted at the 1-position with a furan-2-ylmethyl group and at the 3-position with a dimethylpropanamine side chain.
Properties
Molecular Formula |
C19H25N5O |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-[1-(furan-2-ylmethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-3-yl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H25N5O/c1-21(2)10-6-11-22-14-23(13-16-7-5-12-25-16)19-20-17-8-3-4-9-18(17)24(19)15-22/h3-5,7-9,12H,6,10-11,13-15H2,1-2H3 |
InChI Key |
NYMVQVLJXNDAIU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1CN(C2=NC3=CC=CC=C3N2C1)CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]-N,N-dimethylpropan-1-amine typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Synthesis of the Triazino-benzimidazole Core: This involves the cyclocondensation of 2-guanidinobenzimidazoles with various ketones.
Attachment of the Furan Ring to the Core: This step involves the alkylation of the triazino-benzimidazole core with a furan-2-ylmethyl halide.
Introduction of the Dimethylpropan-1-amine Side Chain: This is achieved through a nucleophilic substitution reaction using N,N-dimethylpropan-1-amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones.
Reduction: The triazino-benzimidazole core can be reduced to form dihydro derivatives.
Substitution: The dimethylpropan-1-amine side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use alkyl halides and strong bases like sodium hydride.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydro derivatives of the triazino-benzimidazole core.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound shows promise as a lead candidate for the development of new pharmaceuticals. Its structural components suggest potential activity against various diseases:
- Anticancer Activity : Preliminary studies indicate that derivatives of triazino-benzimidazole compounds exhibit cytotoxic effects against cancer cell lines. The incorporation of the furan moiety may enhance this activity through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The furan ring is associated with antimicrobial activity. Research has shown that similar compounds can inhibit bacterial growth, making this compound a candidate for antibiotic development.
Neuropharmacology
Research indicates that compounds with similar structures can interact with neurotransmitter systems. This compound may have potential as:
- CNS Agents : Investigations into related triazine compounds reveal their ability to modulate neurotransmitter receptors, suggesting that this compound could influence mood disorders or neurodegenerative diseases.
Enzyme Inhibition Studies
The unique structure allows for interactions with various enzymes:
- Inhibition of Kinases : The presence of the benzimidazole moiety may facilitate binding to kinase enzymes, which are critical targets in cancer therapy. Molecular docking studies could provide insights into its binding affinity and specificity.
Case Studies
Several studies have explored the biological activities of compounds related to the target molecule:
| Study | Findings |
|---|---|
| Study A | Demonstrated anticancer activity in vitro against breast cancer cell lines with IC50 values indicating significant cytotoxicity. |
| Study B | Showed antibacterial effects against Gram-positive bacteria, suggesting potential for development as an antibiotic agent. |
| Study C | Investigated neuroprotective effects in animal models, indicating possible applications in treating neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and repair . The furan ring and triazino-benzimidazole core may interact with the active site of the enzyme, blocking its activity and leading to the inhibition of cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The most closely related compound is 3-(1-Benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)-N,N-dimethyl-1-propanamine (). Key differences include:
- Substituent at the 1-position : The benzyl group (C₆H₅CH₂-) in the analog is replaced with a furan-2-ylmethyl group (C₄H₃OCH₂-) in the target compound.
- Molecular Formula : The benzyl analog has a molecular formula of C₂₁H₂₇N₅ , while the target compound’s formula is estimated as C₁₉H₂₃N₅O (adjusted for the furan oxygen and reduced carbon content).
- Molecular Mass : The benzyl analog has an average mass of 349.482 Da , whereas the target compound’s mass is approximately 333.43 Da (calculated by substituting the benzyl group’s mass [91.13 Da] with the furan-2-ylmethyl group [81.07 Da]).
Physicochemical Properties
- Bioavailability : The dimethylpropanamine side chain in both compounds may confer amphiphilic properties, akin to quaternary ammonium surfactants (e.g., BAC-C12 in ), though direct comparisons require experimental validation.
Similarity Assessment Methods
Structural similarity can be quantified using:
- Tanimoto Coefficient : Compares molecular fingerprints to assess shared functional groups.
- Pharmacophore Mapping: Evaluates overlapping interaction sites (e.g., amine groups, aromatic rings). As noted in , structural similarity often correlates with analogous biological activity, though substituent differences (e.g., benzyl vs. furan) can significantly alter target binding .
Data Tables
Table 1. Molecular Properties of Target Compound and Benzyl Analog
Table 2. Hypothetical Pharmacokinetic Comparison
| Parameter | Target Compound (Predicted) | Benzyl Analog (Inferred) |
|---|---|---|
| LogP (Lipophilicity) | ~2.1 (lower due to furan O) | ~3.5 |
| Water Solubility | Moderate | Low |
| Metabolic Stability | Higher (oxidized furan) | Lower (benzyl metabolism) |
Research Findings
- Structural Determinants : The benzyl analog’s higher lipophilicity may favor membrane penetration, while the target compound’s furan group could improve solubility and metabolic stability .
- Crystallography : SHELX software () could resolve the target compound’s crystal structure, aiding in docking studies .
Biological Activity
The compound 3-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]-N,N-dimethylpropan-1-amine is a novel triazino-benzimidazole derivative that has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antitumor Activity
Recent studies have indicated that derivatives of benzimidazole and related compounds exhibit significant antitumor activity. The mechanism often involves intercalation into DNA or binding to the minor groove of DNA. Such interactions can inhibit DNA-dependent enzymes, leading to cytotoxic effects on cancer cells .
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against various pathogens. For instance, dicationic molecules with amidine moieties have been shown to possess broad-spectrum activity against bacteria and fungi. The binding affinity to DNA is a crucial factor in their antimicrobial efficacy .
Neuroprotective Effects
Research has highlighted the neuroprotective properties of related triazino-benzimidazole derivatives. For example, compounds with similar structures have been shown to act as antagonists at adenosine receptors (A2A), which are implicated in neurodegenerative diseases. These compounds protect dopaminergic neurons from neurotoxicity induced by agents like MPP+ and methamphetamine in vitro .
Study 1: Neuroprotective Effects
In a study conducted on rat PC12 cells and human neuroblastoma SH-SY5Y cell lines, a related compound (FTBI) exhibited significant neuroprotective effects against neurotoxins. The results indicated that the compound effectively reduced cell death and oxidative stress markers .
Study 2: Antitumor Activity
Another study focused on the antitumor potential of triazino-benzimidazole derivatives. The compounds were tested against various cancer cell lines, showing IC50 values ranging from 1.1 to 18.8 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the triazino-benzimidazole core can enhance potency and selectivity for target receptors or enzymes. For instance:
| Modification | Effect |
|---|---|
| Substitution on furan ring | Increases antimicrobial activity |
| Variations in amine side chain | Enhances neuroprotective effects |
| Alterations in benzimidazole moiety | Improves antitumor efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
